molecular formula C19H23NO5 B4973033 4-naphthalen-1-yloxy-N-prop-2-enylbutan-1-amine;oxalic acid

4-naphthalen-1-yloxy-N-prop-2-enylbutan-1-amine;oxalic acid

Cat. No.: B4973033
M. Wt: 345.4 g/mol
InChI Key: OZULYQUPYYZWRB-UHFFFAOYSA-N
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Description

4-naphthalen-1-yloxy-N-prop-2-enylbutan-1-amine; oxalic acid is a complex organic compound that features a naphthalene ring system. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-naphthalen-1-yloxy-N-prop-2-enylbutan-1-amine typically involves multi-step organic reactions. One common approach is the condensation reaction of 2-naphthol with appropriate aldehydes and amines under acidic conditions . The reaction conditions often include the use of Brønsted acids such as sulfuric acid or methanesulfonic acid . The oxalic acid component can be introduced through a subsequent reaction step involving oxalic acid dihydrate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-naphthalen-1-yloxy-N-prop-2-enylbutan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the naphthalene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various reduced naphthalene derivatives.

Mechanism of Action

The mechanism of action of 4-naphthalen-1-yloxy-N-prop-2-enylbutan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-naphthalen-1-yloxy-N-prop-2-enylbutan-1-amine stands out due to its unique combination of a naphthalene ring with an amine and oxalic acid moiety

Properties

IUPAC Name

4-naphthalen-1-yloxy-N-prop-2-enylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.C2H2O4/c1-2-12-18-13-5-6-14-19-17-11-7-9-15-8-3-4-10-16(15)17;3-1(4)2(5)6/h2-4,7-11,18H,1,5-6,12-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZULYQUPYYZWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCCCOC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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